1,1,1,2,2,3,3-Heptachloropropane
Overview
Description
1,1,1,2,2,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon . Its linear formula is C2Cl5CHCl2 .
Synthesis Analysis
Heptachloropropane is synthesized from the reaction of chloroform and tetrachloroethylene .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C2Cl5CHCl2 . The molecular weight of the compound is 285.21 .Chemical Reactions Analysis
Dehydrochlorination of heptachloropropane with a base gives hexachloropropene .Physical and Chemical Properties Analysis
This compound has a melting point of 29 °C and a boiling point of 166 °C . It has a density of 1.8±0.1 g/cm3 and a vapor pressure of 0.1±0.5 mmHg at 25°C .Scientific Research Applications
Molecular Structure and Interactions
1,1,1,2,2,3,3-Heptachloropropane exhibits significant Cl⋯Cl and Cl⋯H interactions in its solid-state structure. This molecule features numerous type I and type II Cl⋯Cl interactions along with Cl⋯H hydrogen bonds. A Hirshfeld surface analysis provides insight into these interactions (Nuzzo, Twamley, & Baker, 2017).
Chemical Production Methods
In a study focusing on the production of various fluorinated and chlorinated hydrocarbons, methods involving this compound were explored. This includes its reaction with an aqueous solution of alkali metal hydroxide in the presence of a phase transfer catalyst, which is significant for industrial manufacturing methods (Takubo, Aoyama, & Nakada, 1998).
Comparative Modelling Studies
A comparative modelling study of 1,2-dimethoxyethane and 1,2-dimethoxypropane in various solutions, including heptane, was conducted. This study is relevant due to the structural similarities and provides insights into the thermodynamic and structural properties of similar molecules in different solvents (Hezaveh, Samanta, Milano, & Roccatano, 2011).
Synthesis and Chemistry of Related Compounds
The synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a compound related to heptachloropropane, have been explored. This study offers insight into the reaction mechanisms and structural analysis of compounds within the same chemical family (Billups, Luo, Lee, Chee, Arney, Wiberg, & Artis, 1996).
Environmental and Chemical Studies
Studies related to the environmental impact and chemical properties of similar compounds, such as 1,2-Dichloropropane and 3-chloropropane-1,2-diol, provide indirect insights into the behavior of this compound in various contexts. These include environmental degradation, toxicity, and analytical approaches for detection and quantification (Zheng, Papiernik, Guo, & Yates, 2003); (Jędrkiewicz, Kupska, Głowacz, Gromadzka, & Namieśnik, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
1,1,1,2,2,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that this compound is made in a modified Friedel-Crafts or Prins reaction from chloroform and tetrachloroethylene with catalytic aluminum chloride . Dehydrochlorination with a base gives hexachloropropene . .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptachloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIENAGGCUHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208130 | |
Record name | 1,1,1,2,2,3,3-Heptachloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-89-8 | |
Record name | 1,1,1,2,2,3,3-Heptachloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1,2,2,3,3-Heptachloropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 594-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7298 | |
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Record name | 1,1,1,2,2,3,3-Heptachloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3-heptachloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,1,2,2,3,3-HEPTACHLOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7BW4GD9PS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,1,1,2,2,3,3-Heptachloropropane?
A1: this compound is a chlorinated hydrocarbon. While the provided abstract doesn't explicitly detail its molecular weight or spectroscopic data, its molecular formula can be deduced from its name as C3H3Cl7. The research by Borovina et al. focuses on the unique Cl⋯Cl and Cl⋯H interactions within the molecule, highlighting their role in its structural conformation.
Q2: Can you elaborate on the production process of this compound as described in the provided research?
A2: While the research by Borovina et al. focuses on the structural analysis of this compound, the patent by Eckard et al. outlines a method for producing a related compound, 1,1,1,3,3-Pentafluoropropane. This process involves reacting 1,1,1,3,3-Pentafluoro-2,3-Dichloropropane with hydrogen fluoride in the presence of a noble metal catalyst. The patent also mentions a separate process for producing this compound. This involves reacting 1,1,1,2,3,3-Hexachloropropane with an aqueous alkali metal hydroxide solution in the presence of a phase-transfer catalyst. This suggests that this compound can be derived from other chlorinated hydrocarbons through specific chemical reactions.
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